molecular formula C19H26F3N3O B14932402 N-(1-Adamantyl)-N-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide

N-(1-Adamantyl)-N-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide

Cat. No.: B14932402
M. Wt: 369.4 g/mol
InChI Key: KRRFXBHCLSXPBG-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-N-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. The compound features an adamantyl group, a pyrazole ring, and a trifluoromethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantyl)-N-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-adamantylamine with methyl 2-bromo-2-methylpropanoate to form an intermediate, which is then reacted with 5-methyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantyl)-N-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the adamantyl or pyrazole groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-Adamantyl)-N-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Adamantyl)-N-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **N-(1-Adamantyl)-N-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide
  • **this compound
  • **this compound

Uniqueness

This compound stands out due to its unique combination of an adamantyl group, a pyrazole ring, and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C19H26F3N3O

Molecular Weight

369.4 g/mol

IUPAC Name

N-(1-adamantyl)-N-methyl-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide

InChI

InChI=1S/C19H26F3N3O/c1-11-4-16(19(20,21)22)23-25(11)12(2)17(26)24(3)18-8-13-5-14(9-18)7-15(6-13)10-18/h4,12-15H,5-10H2,1-3H3

InChI Key

KRRFXBHCLSXPBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)N(C)C23CC4CC(C2)CC(C4)C3)C(F)(F)F

Origin of Product

United States

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